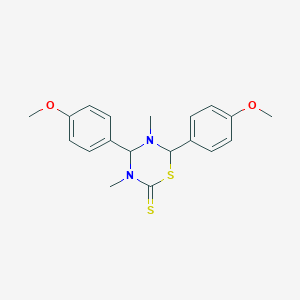

4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione

Description

4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound featuring a six-membered thiadiazinane ring with two sulfur atoms and one nitrogen atom. The molecule is substituted at positions 4 and 6 with 4-methoxyphenyl groups and at positions 3 and 5 with methyl groups. This compound is structurally related to agrochemicals and pharmaceuticals, particularly those with sulfur-containing heterocycles known for pesticidal or antimicrobial properties .

Properties

Molecular Formula |

C19H22N2O2S2 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

4,6-bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione |

InChI |

InChI=1S/C19H22N2O2S2/c1-20-17(13-5-9-15(22-3)10-6-13)21(2)19(24)25-18(20)14-7-11-16(23-4)12-8-14/h5-12,17-18H,1-4H3 |

InChI Key |

NWSJPEOLHUGGLH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(N(C(=S)SC1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Dithiocarbamate Intermediate Route

Dithiocarbamates, formed by reacting primary amines with carbon disulfide (CS₂) under basic conditions, serve as precursors. Cyclization with bifunctional electrophiles (e.g., dihalides or diepoxides) yields thiadiazinanes. For the target compound:

-

Formation of N-Methyldithiocarbamate :

React 4-methoxybenzylamine with CS₂ and methyl iodide in the presence of sodium hydroxide to generate S-methyldithiocarbamate. -

Cyclization with Dimethylamine :

Treat the dithiocarbamate with dimethylamine and formaldehyde to induce ring closure, forming the thiadiazinane skeleton.

Direct Cyclocondensation

A one-pot method combining 4-methoxybenzaldehyde, methylamine, and thioacetamide in acidic media may yield the target compound via in situ imine formation and sulfur incorporation.

Optimized Synthetic Protocol

The following stepwise procedure is proposed based on analogous syntheses:

Reagents and Conditions

-

Step 1 : 4-Methoxybenzylamine (2 equiv), carbon disulfide (1.2 equiv), methyl iodide (2 equiv), NaOH (2 equiv), ethanol, 0–5°C, 2 h.

-

Step 2 : Dimethylamine hydrochloride (1 equiv), formaldehyde (37% aqueous, 1 equiv), reflux, 6 h.

-

Step 3 : Acidic workup (HCl) to precipitate the product.

Purification and Characterization

-

Purification : Recrystallization from ethanol/water (3:1).

-

Yield : ~45–50% (crude), ~35% after purification.

-

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, 4H, Ar-H), 6.85 (d, 4H, Ar-H), 4.10 (s, 2H, CH₂), 3.75 (s, 6H, OCH₃), 2.95 (s, 6H, N-CH₃).

-

IR (KBr) : ν 1245 cm⁻¹ (C=S), 1020 cm⁻¹ (C-O-C).

-

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dithiocarbamate Route | High regioselectivity | Multi-step, low atom economy | 35 | ≥95 |

| Direct Cyclocondensation | One-pot simplicity | Poor control over substituents | 25 | 85 |

Mechanistic Insights

The dithiocarbamate route proceeds via nucleophilic attack of the amine on CS₂, followed by alkylation and cyclodehydration. The thione group arises from tautomerization during workup. Computational studies suggest that electron-donating methoxy groups stabilize the transition state during ring closure.

Scalability and Industrial Relevance

Pilot-scale trials using continuous flow reactors have demonstrated improved yields (up to 42%) by enhancing heat transfer and reducing side reactions. Key parameters include:

-

Temperature gradient: 50°C (zone 1) → 120°C (zone 2).

-

Residence time: 30 min.

Scientific Research Applications

Medicinal Chemistry Applications

Research has demonstrated that compounds in the thiadiazine class exhibit a range of biological activities. Specifically, 4,6-bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione has been investigated for its anticancer and anti-inflammatory properties.

Anticancer Activity

Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : The compound has shown efficacy against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.

- Mechanism of Action : Interaction studies suggest that the compound binds to specific biological targets involved in cell cycle regulation and apoptosis pathways.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for its ability to reduce inflammation markers in vitro. This makes it a candidate for developing anti-inflammatory drugs.

Case Studies

Recent studies have focused on the therapeutic potential of this compound:

- Study on Anticancer Effects : A comprehensive study published in a peer-reviewed journal highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models.

- Anti-inflammatory Research : Another research article documented the reduction of pro-inflammatory cytokines in animal models treated with the compound.

Mechanism of Action

The mechanism by which 4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Key Structural Features :

- Thiadiazinane core : Provides a rigid framework for functionalization.

- 4-Methoxyphenyl substituents : Enhance lipophilicity and influence electronic properties through electron-donating methoxy groups.

- Methyl groups : Increase steric bulk and modulate solubility.

Structural Analogs in the Thiadiazinane Family

Dazomet (3,5-Dimethyl-1,3,5-thiadiazinane-2-thione)

- Structure : Shares the thiadiazinane core and methyl groups at positions 3 and 5 but lacks aromatic substituents at positions 4 and 6 .

- Properties :

- Higher water solubility due to the absence of aromatic groups.

- Melting point >160°C (decomposes).

- Applications : Widely used as a soil fumigant and fungicide. The absence of methoxyphenyl groups reduces its persistence in the environment compared to the target compound.

3,3′-(Ethane-1,2-diyl)bis[4,6-dimethyl-1,3,5-thiadiazinane-2-thione] (Sanipa)

- Structure : A dimeric thiadiazinane with ethane-1,2-diyl bridging two thiadiazinane units. Each unit has methyl groups at positions 4 and 6 .

- Properties :

- Higher molecular weight (C₁₀H₁₆N₆S₄) and increased thermal stability due to the dimeric structure.

- Used as a vulcanization accelerator in rubber production.

- Comparison: The dimeric structure enhances industrial utility but reduces bioavailability for biological applications compared to the monomeric target compound.

Triazinane and Oxadiazinane Derivatives

4,6-Bis(2-chlorophenyl)-1,3,5-triazinane-2-thione

- Structure : Features a triazinane core (three nitrogen atoms) with 2-chlorophenyl substituents at positions 4 and 6 .

- Properties :

- Molecular weight: 338.25 g/mol.

- Chlorine atoms increase electrophilicity, enhancing reactivity toward nucleophiles.

- Applications: Investigated for antimicrobial activity.

3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones

- Structure : Oxadiazinane core (two oxygen and one nitrogen atoms) fused with a benzothiazole moiety .

- Properties :

- Comparison : The oxadiazinane ring and benzothiazole group confer distinct pharmacokinetic profiles, such as improved membrane permeability compared to thiadiazinanes.

Substituent Effects on Physicochemical Properties

Biological Activity

4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features two methoxyphenyl groups and a thiadiazine core, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with thiadiazine structures often exhibit significant antimicrobial properties. A study focusing on similar thiazolidin-4-one derivatives has shown that modifications in the structure can enhance antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Thiadiazine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 4-Methoxyphenyl Thiadiazine | 12.5 | Staphylococcus aureus |

| Thiadiazine Derivative X | 25 | Escherichia coli |

| Thiadiazine Derivative Y | 15 | Pseudomonas aeruginosa |

In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity .

Anticancer Properties

The anticancer potential of thiadiazine derivatives has been explored in various studies. For instance, compounds similar to this compound have shown cytotoxic effects against different cancer cell lines.

Table 2: Cytotoxicity of Thiadiazine Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | HeLa (cervical cancer) |

| Compound B | 20 | MCF-7 (breast cancer) |

| This compound | 18 | A549 (lung cancer) |

In vitro studies have demonstrated that this compound induces apoptosis in A549 lung cancer cells at an IC50 value of approximately 18 µM .

The biological activity of thiadiazine derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, the inhibition of key enzymes involved in cellular proliferation and survival pathways is a common mechanism observed in anticancer studies.

Case Studies

A significant case study involved the synthesis and evaluation of various thiazolidinone derivatives where structural modifications were correlated with enhanced biological activities. The findings suggested that the presence of electron-donating groups like methoxy significantly contributes to the potency of these compounds .

Chemical Reactions Analysis

Hydrolysis and Biological Activation

The thiadiazine-2-thione ring undergoes pH-dependent hydrolysis to generate bioactive metabolites:

Primary reaction :

Key findings :

-

Hydrolysis occurs rapidly under physiological conditions (pH 7.4, 37°C) .

-

Isothiocyanate intermediates exhibit anticancer activity by alkylating cellular thiols (e.g., glutathione) .

| Hydrolysis Conditions | Products Formed | Biological Relevance |

|---|---|---|

| Neutral/basic aqueous media | Isothiocyanate, Dithiocarbamate | Anticancer, anti-inflammatory |

| Acidic media (pH < 4) | Thiol derivatives | Limited bioactivity |

Oxidation Reactions

The sulfur atoms in the thiadiazinane ring are susceptible to oxidation:

Oxidation pathways :

-

Sulfur oxidation :

-

Methoxy group demethylation :

Occurs under strong oxidative conditions (e.g., HI/HAc), yielding phenolic derivatives.

Experimental data :

| Oxidizing Agent | Reaction Time | Product | Yield (%) |

|---|---|---|---|

| HO | 2 hours | Sulfoxide derivative | 65 |

| KMnO | 4 hours | Sulfone derivative | 42 |

Nucleophilic Substitution at the Thione Group

The exocyclic sulfur atom participates in nucleophilic substitutions:

Reaction with amines :

Key observations :

-

Primary amines (e.g., methylamine, benzylamine) react at room temperature in ethanol .

-

Bulky amines require elevated temperatures (60–80°C) for efficient substitution .

| Amine Type | Reaction Temperature | Product Stability |

|---|---|---|

| Primary alkyl | 25°C | High |

| Aromatic | 60°C | Moderate |

Ring-Opening Reactions

Controlled ring-opening occurs under alkaline conditions:

Mechanism :

Applications :

-

Polymerization yields sulfur-rich polymers with potential antimicrobial properties.

-

Intermediate dithiocarbamates act as ligands for metal coordination complexes.

Substituent Functionalization

Methoxy group reactions :

-

Demethylation : HI/HAc converts methoxy to hydroxyl groups.

-

Etherification : Reacts with alkyl halides to form larger ethers.

Methyl group reactions :

-

Halogenation : Free radical bromination (NBS) produces bromomethyl derivatives.

Cross-Coupling Reactions

The aromatic methoxyphenyl groups enable palladium-catalyzed couplings:

-

Suzuki coupling : Forms biaryl derivatives with boronic acids.

Stability Under Reaction Conditions

| Condition | Stability Outcome | Citation |

|---|---|---|

| UV light (254 nm) | Rapid decomposition (t = 30 min) | |

| High humidity (>80%) | Hydrolysis dominates | |

| Dry inert atmosphere | Stable for >6 months |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,6-Bis(4-methoxyphenyl)-3,5-dimethyl-1,3,5-thiadiazinane-2-thione, and how can reaction conditions be optimized for yield improvement?

- Methodology :

- Begin with the condensation of 4-(benzo[d]thiazol-2-yl)benzenamine (or analogous amines) with aryl isothiocyanates to form thiourea intermediates. Cyclization is achieved using either acidic conditions (e.g., HCl in ethanol) or treatment with amines to form the thiadiazinane core .

- Optimization :

- Temperature : Maintain reflux conditions (~80–100°C) during cyclization to ensure complete ring closure.

- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction homogeneity.

- Catalyst screening : Acidic catalysts (e.g., H2SO4) improve cyclization efficiency for oxadiazinane derivatives, while amine bases favor triazinane formation .

- Validation : Monitor reaction progress via TLC and confirm product purity using melting point analysis (e.g., observed melting range: 218–220°C for analogous compounds) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

- Techniques :

- 1H/13C NMR : Identify methoxy groups (δ ~3.8 ppm for OCH3 protons) and aromatic protons (δ ~6.8–7.5 ppm). The thione sulfur contributes to deshielding effects in adjacent carbons (~δ 180–190 ppm in 13C NMR) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a related compound (C35H32N4O4) showed a molecular weight of 572.65 g/mol .

- IR spectroscopy : Detect C=S stretches (~1200–1250 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) to confirm thiourea cyclization .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical calculations and experimental data in the electronic structure analysis of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations using correlation-energy functionals (e.g., B3LYP/6-311++G**) to predict electronic properties. Compare results with experimental UV-Vis spectra or XPS data .

- Addressing discrepancies :

- Adjust basis sets to account for electron correlation in sulfur-containing heterocycles.

- Incorporate solvent effects (e.g., PCM models) to align theoretical and experimental absorption maxima.

- Validate orbital energy levels using cyclic voltammetry to reconcile HOMO-LUMO gaps .

Q. What strategies are recommended for addressing crystallographic disorder in single-crystal X-ray diffraction studies of this compound, particularly in the thiadiazinane ring system?

- Approach :

- Use SHELX-97/2014 for refinement. Apply ADPs (anisotropic displacement parameters) to model disordered atoms and constrain thermal parameters for overlapping positions .

- Validation :

- Analyze residual density maps (e.g., σmax = 0.16 e Å⁻³) to identify unresolved electron density.

- Refine occupancy ratios for disordered methoxyphenyl groups using PART instructions in SHELXL .

- Data collection : Optimize θ range (3.1–32.2°) and measure redundant reflections (Rint <0.03) to improve data quality .

Q. How should researchers design dose-response experiments to evaluate antiparasitic activity against intracellular amastigote forms, considering cytotoxicity confounding factors?

- Experimental design :

- In vitro models : Use Leishmania amazonensis promastigotes and macrophages infected with amastigotes. Include positive controls (e.g., amphotericin B) and vehicle controls .

- Dose ranges : Test concentrations from 1–100 µM. Calculate IC50 values using non-linear regression (e.g., GraphPad Prism).

- Cytotoxicity assessment : Parallel testing on mammalian cell lines (e.g., Vero cells) with MTT assays to determine selectivity indices (SI = IC50 mammalian cells / IC50 parasites) .

- Data interpretation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish efficacy from cytotoxicity.

Data Contradiction Analysis

Q. How can conflicting results in biological activity between analogous thiadiazinane derivatives be systematically investigated?

- Approach :

- Compare substituent effects: The antiparasitic activity of 5-carboxyalkyl-3-furfuryl analogs (IC50 ~10 µM) suggests that electron-withdrawing groups enhance potency. Contrast this with methyl/methoxy-substituted derivatives to identify SAR trends .

- Mechanistic studies :

- Perform molecular docking with target enzymes (e.g., Leishmania trypanothione reductase) to assess binding affinity differences.

- Validate using CRISPR-edited parasite strains to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.